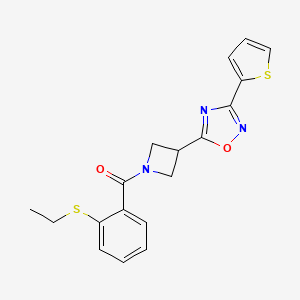

(2-(Ethylthio)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

This compound features a methanone core linked to a 2-(ethylthio)phenyl group and an azetidine ring substituted with a 1,2,4-oxadiazole-thiophen-2-yl moiety. Its structural complexity arises from the azetidine (4-membered nitrogen ring), the 1,2,4-oxadiazole heterocycle, and the thiophene aromatic system. These motifs are common in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and aromatic interactions .

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-2-24-14-7-4-3-6-13(14)18(22)21-10-12(11-21)17-19-16(20-23-17)15-8-5-9-25-15/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMGRUXBPHZTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(Ethylthio)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that is gaining attention in medicinal chemistry due to its potential biological activity. This compound features a thioether and an oxadiazole derivative, which are known for their interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . Its structure includes:

- An ethylthio group

- A phenyl ring

- An azetidine moiety

- A thiophene ring fused with a 1,2,4-oxadiazole

These functional groups suggest potential applications in pharmacology, particularly in anticancer and antimicrobial activities.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of nitrogen-rich heterocyclic compounds, including oxadiazoles and thiophenes. For example, a related study demonstrated that compounds containing oxadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values reported were as low as 29 μM for specific derivatives .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3d | HeLa | 29 |

| Compound 3c | MCF-7 | 73 |

| Ethyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetate | HeLa | 58 |

The significant cytotoxicity observed in these studies indicates that the presence of the oxadiazole moiety enhances the lipophilicity and biological interaction of the compounds, leading to improved anticancer activity.

The proposed mechanism by which compounds like this compound exert their effects is through the induction of apoptosis in cancer cells. This process may involve the disruption of cellular signaling pathways and the promotion of oxidative stress within the cells .

Case Study 1: Anticancer Activity

In a controlled study evaluating various oxadiazole derivatives, it was found that those with higher lipophilicity demonstrated better penetration into cell membranes and consequently higher cytotoxicity against cancer cell lines. The compound's structural features contribute to its ability to target specific cellular pathways involved in tumor growth .

Case Study 2: Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of similar thioether-containing compounds. These studies suggest that thioether groups enhance interaction with microbial membranes, leading to increased efficacy against pathogenic bacteria .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound can be represented as .

Synthesis Techniques

The synthesis of this compound typically involves several organic synthesis techniques, including:

- Nucleophilic Substitution Reactions : To introduce the ethylthio group.

- Cyclization Reactions : To form the azetidine and oxadiazole rings.

- Reflux Conditions : Often employed to facilitate the reactions at elevated temperatures.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in:

- Antimicrobial Activity : Compounds similar to those containing oxadiazole rings have shown promising results against various bacterial strains. Studies indicate that derivatives of oxadiazoles exhibit significant antibacterial properties, particularly against gram-positive bacteria .

- Anticancer Properties : Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against multiple cancer cell lines, revealing cytotoxic effects that could be explored further for therapeutic applications .

Agrochemicals

Due to its structural characteristics, this compound may also find applications in agrochemical formulations:

- Pesticidal Activity : The incorporation of thiophenes and oxadiazoles has been linked to enhanced biological activity against pests and pathogens affecting crops. This could lead to the development of new agrochemical agents that are more effective and environmentally friendly.

Biological Studies

The interactions of this compound with biological systems can provide insights into:

- Mechanisms of Action : Understanding how this compound interacts with specific enzymes or receptors is crucial for elucidating its potential therapeutic effects.

- Structure-Activity Relationships (SAR) : Investigating variations in the molecular structure can help identify which modifications enhance activity against specific biological targets.

Antimicrobial Studies

A study on similar oxadiazole derivatives revealed that compounds exhibited significant antimicrobial activity against various strains, including Bacillus cereus and Staphylococcus aureus. The results indicated that modifications in the side chains could lead to improved efficacy against resistant strains .

Anticancer Activity

In vitro studies have shown that certain derivatives of oxadiazoles can induce apoptosis in cancer cells. For example, a series of substituted oxadiazoles were tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, demonstrating a dose-dependent inhibition of cell growth .

Comparison with Similar Compounds

Structural Analogues with Azetidine and Oxadiazole Moieties

Azetidine vs. Larger Nitrogen Heterocycles

Compounds with pyrrolidine (5-membered) or piperidine (6-membered) rings, such as those in and , exhibit greater conformational flexibility compared to the azetidine in the target compound. For example, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () uses a triazole ring, which enhances π-π stacking but reduces strain compared to azetidine .

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives

The target’s 1,2,4-oxadiazole isomer (vs. 1,3,4-oxadiazole in ) alters electronic properties. For instance, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () has a sulfur atom at position 2, increasing electron-withdrawing effects, whereas the 1,2,4-oxadiazole in the target compound may improve metabolic stability due to reduced susceptibility to enzymatic cleavage .

Substituent Effects: Thiophene vs. Phenyl and Alkylthio Groups

Thiophene vs. Phenyl Substitutions

The thiophen-2-yl group in the target compound enhances aromatic interactions compared to phenyl-substituted analogues like those in . For example, (Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one derivatives () show lower logP values (indicating reduced lipophilicity) than the thiophene-containing target compound, which may improve blood-brain barrier penetration .

Ethylthio vs. Methylthio Groups

Similar trends are noted in quaternary ammonium compounds (), where alkyl chain length correlates with critical micelle concentration (CMC) and solubility .

Computational Similarity Analysis

Per , Tanimoto coefficient-based comparisons using PubChem fingerprints suggest moderate similarity (Tc ≈ 0.65–0.75) between the target compound and triazole/thiazole derivatives. Molecular docking studies predict stronger binding to kinase targets (e.g., EGFR) due to the thiophene’s π-stacking and the oxadiazole’s hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of (2-(ethylthio)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

- Methodology : Optimize a multi-step synthesis starting with the cyclization of thiophene-2-carboxylic acid hydrazide with nitriles to form the 1,2,4-oxadiazole ring. Introduce the azetidine moiety via nucleophilic substitution, followed by coupling with 2-(ethylthio)benzoyl chloride under reflux conditions (e.g., glacial acetic acid, acetyl chloride, 40-minute reflux). Purify intermediates using thin-layer chromatography (TLC) with methanol:chloroform (1:9) and recrystallize final products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its regiochemistry?

- Methodology : Use H and C NMR to verify aromatic protons and carbonyl groups. IR spectroscopy can confirm C=O (1650–1750 cm) and C-S (600–700 cm) bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic validation, employ X-ray diffraction (e.g., single-crystal analysis as in ) to resolve the azetidine ring conformation and oxadiazole-thiophene orientation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Assess enzyme inhibition (e.g., acetylcholinesterase or cytochrome P450) via spectrophotometric assays. Cytotoxicity can be tested on human cell lines (e.g., HEK-293) using MTT assays. Reference protocols from and for triazole/oxadiazole derivatives .

Q. How can computational tools predict the compound’s physicochemical properties?

- Methodology : Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) using software like MarvinSketch or ChemAxon. Molecular dynamics simulations (e.g., GROMACS) can model solubility and membrane permeability. reports XlogP = 1.8 and TPSA = 102 Å, critical for drug-likeness assessments .

Advanced Research Questions

Q. How can thione-thiol tautomerism in the oxadiazole ring influence the compound’s reactivity or bioactivity?

- Methodology : Investigate tautomeric equilibrium via H NMR (DMSO-d6 vs. CDCl3) and IR spectroscopy (S-H stretch at 2500–2600 cm). Compare theoretical (DFT calculations, e.g., Gaussian 09) and experimental data, as in ’s study of hybrid oxadiazole-acridinones. Tautomer stability may affect binding to biological targets like metalloenzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Apply statistical error analysis (e.g., Grubbs’ test for outliers) and meta-analysis of dose-response curves. Replicate assays under standardized conditions (pH, temperature, cell passage number). Use molecular docking (AutoDock Vina) to correlate structural variations (e.g., ethylthio vs. methylthio substituents) with activity discrepancies, referencing ’s SAR approach .

Q. How can molecular modeling guide the optimization of this compound’s selectivity for kinase targets?

- Methodology : Perform homology modeling to generate 3D structures of target kinases (e.g., EGFR or MAPK). Dock the compound into active sites using flexible ligand-receptor algorithms. Analyze binding free energy (MM-PBSA) and hydrogen-bonding interactions. Synthesize analogs with modified azetidine/oxadiazole substituents, as in ’s thiophene derivatives, to validate predictions .

Q. What experimental and computational approaches elucidate the compound’s metabolic stability?

- Methodology : Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification. Identify metabolites via fragmentation patterns. Simulate CYP450 metabolism using StarDrop or ADMET Predictor. Compare results with ’s hydrophobicity data (XlogP = 1.8) to optimize metabolic resistance .

Methodological Notes

- Synthesis : Prioritize regioselective oxadiazole formation using carbodiimide coupling agents (e.g., EDCI) to minimize byproducts .

- Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions influencing crystallinity .

- Biological Studies : Include positive controls (e.g., fluconazole for antifungal assays) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.